4-methyl-2,3-dihydro-1H-indol-7-amine
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Overview
Description
4-methyl-2,3-dihydro-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives, including 4-methyl-2,3-dihydro-1H-indol-7-amine, is the Fischer indole synthesis. This involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the Fischer indole synthesis for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2,3-dihydro-1H-indol-7-amine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline derivatives.
Reduction: This can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
4-methyl-2,3-dihydro-1H-indol-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-methyl-2,3-dihydro-1H-indol-7-amine involves its interaction with various molecular targets and pathways. For example, it can bind to specific receptors or enzymes, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, known for its diverse biological activities.
2-methylindole: Another derivative with similar properties but different substitution patterns.
3-methylindole: Similar to 4-methyl-2,3-dihydro-1H-indol-7-amine but with the methyl group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C9H12N2 |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1H-indol-7-amine |
InChI |
InChI=1S/C9H12N2/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-3,11H,4-5,10H2,1H3 |
InChI Key |
QYTGLSZIPICOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNC2=C(C=C1)N |
Origin of Product |
United States |
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